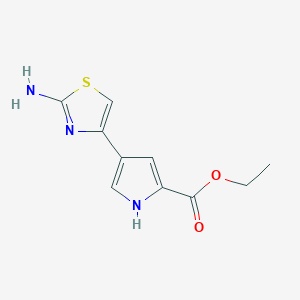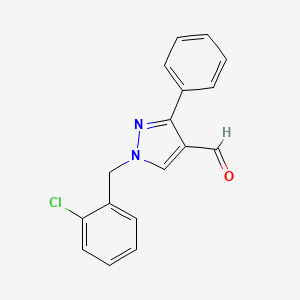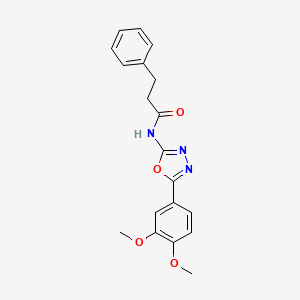![molecular formula C17H18N4O4S B2641884 ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate CAS No. 1251620-27-5](/img/structure/B2641884.png)
ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms in the ring . They are known for their versatile biological activities and are found in many natural products . Pyridines are six-membered ring compounds with one nitrogen atom and five carbon atoms. They are also common in many biologically active compounds .
Synthesis Analysis
Triazoles can be synthesized through various methods, including the reaction of azides with alkynes, a process known as click chemistry . Pyridines can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,5-diketone with ammonia or an ammonium salt .Molecular Structure Analysis
The molecular structure of triazoles and pyridines is planar due to the sp2 hybridization of all their atoms. They can participate in pi stacking interactions due to their conjugated pi systems .Chemical Reactions Analysis
Triazoles and pyridines can undergo various chemical reactions. For example, triazoles can react with electrophiles at the nitrogen atoms, while pyridines can undergo electrophilic substitution at the carbon atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles and pyridines depend on their specific structures and substituents. In general, they are stable compounds and can form hydrogen bonds due to the presence of nitrogen atoms .Applications De Recherche Scientifique
Herbicidal Activity
Compounds similar to ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests potential applications in agriculture for weed control (Moran, 2003).
Anticancer Potential
Modifications of similar compounds, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have shown remarkable anticancer effects. The modifications led to derivatives that exhibited potent antiproliferative activities against human cancer cell lines, suggesting potential applications in cancer therapy (Wang et al., 2015).
Chemical Synthesis and Reactions
The chemical properties and reactions of similar compounds have been extensively studied. For example, the cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, forming azolo[5,1-c][1,2,4]triazines, indicate a versatile chemistry that can be explored for various synthetic applications (Gray et al., 1976).
Antimicrobial Activity
Some derivatives of 1,2,4-triazolo[1,5-a]pyridine, which are structurally similar, have been synthesized and evaluated for their antibacterial activity. This suggests potential applications in developing new antibacterial agents (Azab et al., 2013).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety, related to the structure of interest, have shown insecticidal properties against the cotton leafworm, Spodoptera littoralis. This opens avenues for research in pest control (Fadda et al., 2017).
Mécanisme D'action
The mechanism of action of triazoles and pyridines in biological systems often involves binding to enzymes or receptors. For example, some triazoles act as inhibitors of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-3-25-17(22)11-21(14-6-4-13(2)5-7-14)26(23,24)15-8-9-16-19-18-12-20(16)10-15/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACYBDCCVRJZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2641801.png)



![(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2641808.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2641811.png)

![1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2641815.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2641817.png)

![(Z)-N-(3-allyl-4-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2641819.png)


